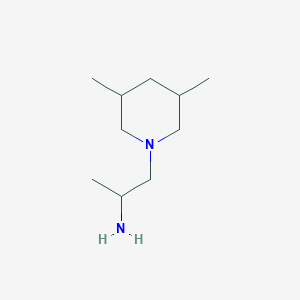

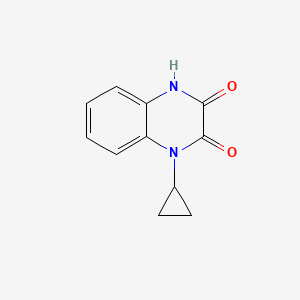

![molecular formula C15H13N3O2S B2554655 4-Amino-2-benzyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 924147-54-6](/img/structure/B2554655.png)

4-Amino-2-benzyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds, such as 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, involves the cyclocondensation of 2-amino-3-cyano-thiophene and aryl nitriles in an acidic medium . Another method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Chemical Reactions Analysis

Pyrimidines, which include the compound , are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .科学的研究の応用

Synthesis of Heterocyclic Compounds

The pyranopyrimidine core, closely related to the chemical structure of 4-Amino-2-benzyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid, is a key precursor for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Research highlights the application of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, leveraging diversified catalysts such as organocatalysts, metal catalysts, and green solvents. This synthesis pathway is crucial for developing lead molecules in drug discovery processes (Parmar, Vala, & Patel, 2023).

Structural Activity Relationships

Studies on ligands of pyrimidine nucleoside phosphorylases have led to the development of structure-activity relationships, providing a foundation for the rational design of new inhibitors. This indicates the potential for this compound and related compounds in designing novel therapeutic agents, particularly in targeting specific enzymatic pathways (Niedzwicki, el Kouni, Chu, & Cha, 1983).

Optoelectronic Materials

Functionalized pyrimidines, including structures akin to this compound, have found applications in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, have been used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their luminescent properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anti-inflammatory Research

Pyrimidine derivatives exhibit a broad range of pharmacological effects, including anti-inflammatory properties. Research has summarized developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives, highlighting their potent anti-inflammatory effects and offering insights for the development of new therapeutic agents (Rashid, Martines, Duarte, Jorge, Rasool, Muhammad, Ahmad, & Umar, 2021).

作用機序

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

It’s known that similar compounds interact with their targets, leading to various biological activities .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

A related compound showed good antiproliferative effect with ic 50 43 ± 011 µg/mL (0013 µM), indicating potential bioavailability .

Result of Action

Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

The stability of similar compounds has been optimized using density functional theory (dft) .

生化学分析

Biochemical Properties

It is known that the compound can participate in various biochemical reactions . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified .

Cellular Effects

It is speculated that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

The metabolic pathways involving 4-Amino-2-benzyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid are not well characterized. The enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified .

Transport and Distribution

Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well characterized. Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

特性

IUPAC Name |

4-amino-2-benzyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-8-11-13(16)17-10(7-9-5-3-2-4-6-9)18-14(11)21-12(8)15(19)20/h2-6H,7H2,1H3,(H,19,20)(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFGEADNEPPHBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=NC(=C12)N)CC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

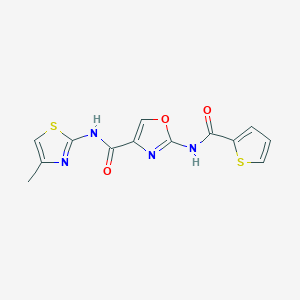

![Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate](/img/structure/B2554572.png)

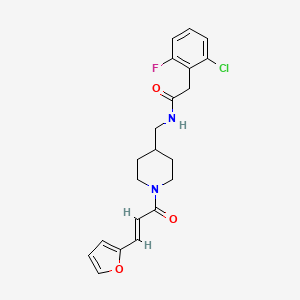

![3,4-difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide](/img/structure/B2554577.png)

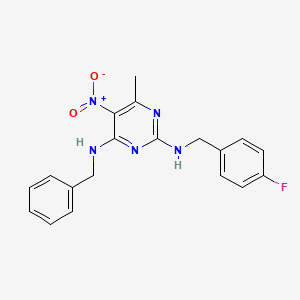

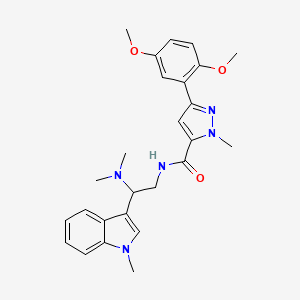

![N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2554581.png)

![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide](/img/structure/B2554588.png)

![N-[4-fluoro-3-(prop-2-enamido)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2554591.png)

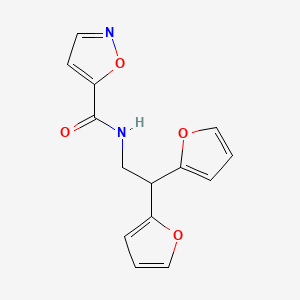

![2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B2554593.png)

![N-(1-cyanocyclopentyl)-2-{4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}acetamide](/img/structure/B2554594.png)